Product packaging for Michelenolide(Cat. No.:CAS No. 66392-96-9)

Michelenolide

Cat. No.: B1210762
CAS No.: 66392-96-9
M. Wt: 264.32 g/mol
InChI Key: ZNURDDCKOFUOKI-NMAMFNKQSA-N
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Description

Contextualization of Sesquiterpene Lactones in Natural Product Chemistry Research

Sesquiterpene lactones are a diverse group of naturally occurring chemical compounds characterized by a 15-carbon skeleton and a lactone ring. mdpi.com These secondary metabolites are particularly abundant in plants of the Asteraceae family. mdpi.com In the field of natural product chemistry, sesquiterpene lactones are of significant interest due to their wide array of biological activities. mdpi.com The presence of an α-methylene-γ-lactone group is a key structural feature responsible for many of their biological effects, acting as a Michael acceptor that can react with biological nucleophiles like cysteine residues in proteins. mdpi.com This reactivity underpins their various investigated properties, including anti-inflammatory and cytotoxic activities. mdpi.comnih.gov

Historical Perspective of Michelenolide Discovery and Early Investigations

This compound is a guaianolide sesquiterpene lactone that has been isolated from plants such as Michelia compressa and Michelia champaca. nih.govfrontiersin.org Its discovery is closely linked to the well-known sesquiterpene lactone, parthenolide (B1678480). This compound was developed as a more stable analogue of parthenolide, which has limited stability under certain conditions. frontiersin.org Early research focused on its potential as an anti-inflammatory agent, stemming from the known activities of related compounds. These initial studies established that this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. frontiersin.org

Scope and Significance of this compound in Current Academic Research

Current academic research on this compound is predominantly centered on its potential therapeutic applications, particularly in oncology and inflammatory diseases. nih.gov Its greater stability compared to parthenolide makes it a more attractive candidate for further development. frontiersin.org A significant body of research is dedicated to elucidating its mechanisms of action at the molecular level, with a focus on its interaction with various signaling pathways involved in cell proliferation, apoptosis, and inflammation. nih.govnih.gov Furthermore, its ability to cross the blood-brain barrier has opened up investigations into its neuroprotective effects. frontiersin.org The synthesis of various this compound derivatives is also an active area of research, aimed at enhancing its biological activity and pharmacokinetic properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1210762 Michelenolide CAS No. 66392-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66392-96-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2R,4R,7R,9R,12S)-4,9-dimethyl-13-methylidene-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one

InChI

InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12+,14+,15+/m0/s1

InChI Key

ZNURDDCKOFUOKI-NMAMFNKQSA-N

SMILES

CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@@H]4[C@](O4)(CC[C@H]1O2)C)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Michelenolide

Botanical Sources and Phytogeographical Distribution

Michelenolide has been identified in various plant species, predominantly within the Magnoliaceae family, though its presence has also been noted in the Asteraceae family.

Michelia compressa (now often classified under Magnolia compressa) is a significant source from which this compound has been isolated. Research has identified this compound, along with other sesquiterpene lactones such as micheliolide (B1676576), parthenolide (B1678480), costunolide, santamarine, reynosin, and lanuginolide, in various parts of Michelia compressa researchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies have specifically investigated Michelia compressa var. formosana and Michelia compressa var. lanyuensis, confirming the presence of this compound in these varieties researchgate.netresearchgate.netresearchgate.netwikipedia.org.

Michelia alba, also known as Magnolia × alba, is another species where this compound has been reported. While M. alba is widely recognized for its essential oils rich in compounds like linalool, research into its broader phytochemical profile has identified various sesquiterpenoids, including compounds related to this compound mdpi.comencyclopedia.pubresearchgate.netresearchgate.net. Studies on Michelia species in general have noted the isolation of this compound and micheliolide from plants like Michelia compressa, and other Michelia species are known to contain related sesquiterpene lactones researchgate.netresearchgate.net.

Carpesium longifolium, a member of the Asteraceae family, has also been identified as a source of this compound. Phytochemical investigations of the aerial parts of C. longifolium have led to the isolation of this compound among other sesquiterpene lactones, including parthenolide acs.orgacs.orgnih.govresearchgate.net. These studies highlight the presence of this compound in plants outside the Magnoliaceae family.

While specific quantitative data comparing this compound content across different plant parts of a single species is not extensively detailed in the provided search results, research indicates that various parts of Michelia species can yield sesquiterpene lactones. For instance, Michelia alba has been studied for constituents from its barks, roots, and leaves, with sesquiterpenoids being identified in these parts researchgate.netresearchgate.net. Similarly, Michelia compressa var. formosana yielded sesquiterpene lactones from its root extract researchgate.net. Carpesium longifolium yielded this compound from its aerial parts acs.orgacs.orgnih.govresearchgate.net. This suggests that the concentration of this compound can vary depending on the plant part analyzed.

Table 1: Reported Botanical Sources of this compound

Plant SpeciesPlant Part(s) StudiedFamilyNotes
Michelia compressaVariousMagnoliaceaeThis compound isolated alongside other sesquiterpene lactones researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Michelia compressa var. formosanaRootsMagnoliaceaeThis compound identified in root extract researchgate.net.
Michelia compressa var. lanyuensisNot specifiedMagnoliaceaeThis compound identified researchgate.netresearchgate.net.
Michelia albaBarks, Roots, LeavesMagnoliaceaeSesquiterpenoids reported; this compound mentioned in relation to other Michelia species mdpi.comresearchgate.netresearchgate.net.
Carpesium longifoliumAerial partsAsteraceaeThis compound isolated along with parthenolide acs.orgacs.orgnih.govresearchgate.net.

Advanced Isolation and Purification Techniques Employed in this compound Research

The isolation and purification of this compound from plant matrices typically involve a series of chromatographic techniques following initial extraction.

Solvent extraction is the foundational step for isolating compounds like this compound from plant material. Various solvents and solvent combinations are employed, often based on the polarity of the target compounds. For instance, studies on Carpesium longifolium utilized a petroleum ether/Et₂O/MeOH (1:1:1) extract of aerial parts for further separation acs.org. Similarly, research on Michelia compressa involved extraction with 90% methanol (B129727), followed by partitioning and chromatographic separations researchgate.netresearchgate.netcjnmcpu.com.

The crude extracts are then subjected to various chromatographic methods for purification. These commonly include:

Column Chromatography (CC): This is a primary technique, often performed over silica (B1680970) gel researchgate.netresearchgate.netacs.orgcjnmcpu.com. Different solvent systems, such as petroleum ether-acetone gradients or hexane-acetone gradients, are used to elute and separate compounds based on their polarity researchgate.netresearchgate.netcjnmcpu.com.

Preparative Thin-Layer Chromatography (TLC): Used for further purification of fractions obtained from column chromatography acs.org.

MCI Gel Column Chromatography: Employed for separating compounds, particularly with methanol/water gradients researchgate.netcjnmcpu.com.

RP-C18 Gel Chromatography: Utilized for reverse-phase separation cjnmcpu.com.

Sephadex LH-20: Used for gel filtration and purification, often with methanol as the eluent cjnmcpu.com.

These techniques, often used in combination, allow for the isolation of pure this compound from complex plant extracts. The molecular formula of this compound is C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol jst.go.jpknapsackfamily.com.

Biosynthesis and Structural Elucidation of Michelenolide

Proposed Biosynthetic Pathways for Michelenolide and Related Sesquiterpenoids

The biosynthesis of this compound is rooted in the well-established terpenoid pathway, sharing its initial steps with a vast array of natural products. The specific transformations that lead to its unique guaianolide skeleton are a testament to the enzymatic precision found in nature.

All terpenoids, including this compound, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.comresearchgate.netmpg.decjnmcpu.com In higher plants, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. tandfonline.compnas.org The MVA pathway is the primary source for sesquiterpenoid precursors. tandfonline.compnas.orgresearchgate.net

The journey to a C15 sesquiterpene begins when one molecule of DMAPP is condensed with two molecules of IPP. This crucial chain-elongation reaction is catalyzed by farnesyl diphosphate synthase (FPPS) to yield farnesyl diphosphate (FPP), the direct linear precursor to all sesquiterpenoids. d-nb.info

The conversion of the acyclic FPP into a cyclic structure is a pivotal step managed by sesquiterpene synthases (TPSs). For this compound and related compounds, a germacrene A synthase (GAS) first catalyzes the cyclization of FPP to form the germacrane (B1241064) A skeleton. d-nb.infonih.gov This germacrane ring system is a central intermediate in the biosynthesis of many sesquiterpenes. d-nb.infonih.govresearchgate.net

Following cyclization, a series of oxidative modifications, primarily driven by cytochrome P450 monooxygenases, sculpts the germacrane core. A critical transformation in the path towards guaianolides like this compound is the epoxidation of the germacrene ring. nih.govwur.nl It is proposed that a germacrene C4-C5-epoxide serves as a key intermediate that, upon further enzymatic cyclization, leads to the characteristic 5/7 fused ring system of the guaiane (B1240927) skeleton. nih.govwur.nl This contrasts with the formation of eudesmanolides, which are thought to arise from a germacrene C1-C10-epoxide. nih.gov

Table 1: Key Stages in the Proposed Biosynthesis of this compound

Stage Precursor(s) Key Intermediate(s) Key Enzyme Class(es) Product of Stage
Precursor Synthesis Acetyl-CoA Mevalonic Acid Various Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP)
Sesquiterpene Backbone Formation 2x IPP, 1x DMAPP - Farnesyl Diphosphate Synthase (FPPS) Farnesyl Diphosphate (FPP)
Initial Cyclization Farnesyl Diphosphate (FPP) Germacradienyl Cation Germacrene A Synthase (GAS) Germacrene A
Skeletal Rearrangement Germacrene A Germacrene C4-C5-epoxide Cytochrome P450 Monooxygenases, Cyclases Guaianolide Skeleton

| Final Modifications | Guaianolide Skeleton | - | Oxidoreductases, etc. | this compound |

This compound is closely related biogenetically to other sesquiterpene lactones, most notably parthenolide (B1678480), a germacranolide found in species like Tanacetum parthenium and Magnolia grandiflora. researchgate.netcjnmcpu.commdpi.com Both this compound and parthenolide are derived from the same farnesyl diphosphate precursor and likely share early intermediates like germacrene A. researchgate.netcjnmcpu.com The structural divergence occurs after the formation of the germacrane skeleton; parthenolide retains this 10-membered ring, whereas this compound undergoes a further cyclization to form the guaianolide framework. wur.nlresearchgate.net

The biogenetic connection is so close that the structure of this compound was confirmed by its partial synthesis from parthenolide. researchgate.netresearchgate.netresearchgate.net This transformation mimics the proposed biosynthetic step where an epoxy-germacranolide, like parthenolide, rearranges to form the guaianolide core. wur.nlresearchgate.net

Chemical Synthesis and Semisynthesis Approaches for this compound and Analogues

The structural complexity of this compound makes its chemical synthesis a significant challenge, prompting researchers to explore various strategies to access the molecule and its derivatives.

The complete chemical synthesis of a complex natural product from simple, commercially available starting materials is known as total synthesis. nih.govyoutube.comscripps.edu It serves as a definitive proof of a molecule's structure and allows for the creation of analogues for further study. scripps.edu However, a full de novo total synthesis of this compound has not been reported in the scientific literature to date. The high density of stereocenters and reactive functional groups, such as the epoxide and the α-methylene-γ-lactone, present considerable hurdles for a complete synthetic route.

Semisynthesis, which uses a readily available natural product as an advanced starting material, is a more common strategy for producing this compound and its analogues. wikipedia.org Parthenolide is an ideal precursor due to its structural similarity and relative abundance. researchgate.netresearchgate.net The structure of this compound was confirmed through a partial synthesis starting from parthenolide, a process that involves a transannular cyclization to convert the germacranolide skeleton into the guaianolide framework. researchgate.netresearchgate.netresearchgate.net

Another avenue of research has utilized derivatives of shiromool, a germacrane sesquiterpene alcohol. researchgate.netugr.es In one reported approach, derivatives of shiromool were biotransformed using cultures of the fungus Rhizopus nigricans. researchgate.netugr.es This chemical-microbiological method yielded hydroxylated metabolites that could then be chemically oxidized to produce analogues of this compound. researchgate.netugr.esugr.es

Chemical-Microbiological Biotransformation for Analog Production

The generation of this compound analogs has been successfully achieved through a combined chemical and microbiological approach, leveraging the specific enzymatic machinery of fungi. This method provides a pathway to novel derivatives that are often difficult to obtain through traditional chemical synthesis.

A key strategy involves the biotransformation of shiromool derivatives using cultures of the filamentous fungus Rhizopus nigricans. nih.govnih.gov In this process, the fungus selectively introduces hydroxyl groups into the precursor molecule. Specifically, the biotransformation of shiromool derivatives yields 11- and 12-hydroxylated metabolites. nih.govnih.gov The resulting 11-hydroxyl germacrane compound can be isolated and subsequently oxidized using a chemical reagent such as tetrapropylammonium (B79313) perruthenate (TPAP). This two-step, chemical-microbiological sequence effectively produces analogs of this compound, demonstrating a powerful method for diversifying the core structure. nih.govnih.gov Further investigations into these fungal transformation processes have revealed that other hydroxylated derivatives, including 2β-, 3α-, and 9β-hydroxyl products, can also be generated, showcasing the versatility of this biosynthetic approach. nih.gov

Spectroscopic and Crystallographic Analyses for Structural Confirmation and Characterization

The definitive elucidation of the complex structure of this compound and its analogs relies on the integrated application of multiple advanced analytical techniques. This combination of methods provides comprehensive information on the molecule's connectivity, relative stereochemistry, and absolute configuration. The structures of this compound and the related micheliolide (B1676576) have been confirmed through partial synthesis from parthenolide. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the planar structure and relative stereochemistry of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of each proton and carbon atom in the molecule. cjnmcpu.com

The analysis of closely related guaianolide sesquiterpene lactones reveals characteristic chemical shifts. nih.govmdpi.com The ¹³C NMR spectrum typically shows a signal for the lactone carbonyl carbon around δc 170.2 ppm. nih.gov The signals for the exocyclic methylene (B1212753) group conjugated with the lactone carbonyl appear at distinct chemical shifts, for instance, around δH 6.23 and 5.59 ppm in the ¹H NMR spectrum. nih.gov

To assemble the full structure, two-dimensional (2D) NMR experiments are employed. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons within the carbon skeleton. cjnmcpu.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the different structural fragments. cjnmcpu.com The relative stereochemistry is often established using the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies protons that are close in space, allowing for the determination of their relative orientation (e.g., α or β). cjnmcpu.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound-type Guaianolide Skeleton

PositionδC (ppm)δH (ppm, mult., J in Hz)
1~61.7~2.71 (d, 9.1)
2~30.5-
3~38.0-
4~139.0-
5~126.0~5.10 (d, 9.5)
6~82.5~4.15 (t, 9.5)
7~50.0~3.10 (m)
8~35.0-
9~40.0-
10~66.9-
11~140.0-
12 (C=O)~170.0-
13a~121.0~6.25 (d, 3.5)
13b~121.0~5.60 (d, 3.0)
14~17.0~1.75 (s)
15~25.0~1.30 (s)

Note: Data are representative values based on published spectra of related guaianolide and germacranolide sesquiterpenes and may not correspond to the exact values for this compound. cjnmcpu.comcjnmcpu.com

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful, as it provides a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺), allowing for the unambiguous determination of the molecular formula. cjnmcpu.comcjnmcpu.com This information is critical for calculating the degree of unsaturation (indices of hydrogen deficiency). cjnmcpu.com Electron Ionization Mass Spectrometry (EIMS) can provide information about the molecule's fragmentation pattern, which offers clues to its substructures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the this compound molecule. researchgate.net The IR spectrum provides characteristic absorption bands for specific functionalities. For guaianolide-type lactones, a strong absorption band around 1765 cm⁻¹ is indicative of the γ-lactone carbonyl group. nih.gov Other bands would confirm the presence of C-O bonds of the epoxide and C=C double bonds. UV-Vis spectroscopy helps to identify chromophores, particularly conjugated systems. The α,β-unsaturated γ-lactone moiety in this compound would be expected to show a characteristic absorption maximum in the UV region. researchgate.net

When a suitable single crystal can be grown, X-ray crystallography is the most powerful method for the unambiguous determination of the complete three-dimensional structure, including the absolute configuration of all stereocenters. nih.govbu.edu This technique involves diffracting X-rays off the crystal lattice to generate an electron density map from which the precise position of each atom can be determined. For complex sesquiterpene lactones, X-ray analysis provides definitive confirmation of the relative and absolute stereochemistry that may have been inferred from other spectroscopic methods like NOESY and ECD. cjnmcpu.comcjnmcpu.com

In cases where obtaining a crystal suitable for X-ray analysis is not feasible, or as a complementary method, Electronic Circular Dichroism (ECD) is a crucial tool for assigning the absolute configuration. cjnmcpu.com This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. cjnmcpu.com The experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers using quantum chemical methods like time-dependent density functional theory (TDDFT). A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for a confident assignment of the absolute configuration of the molecule. cjnmcpu.comcjnmcpu.com This approach has been successfully used to determine the absolute configuration of new sesquiterpene lactones that are structurally related to this compound. cjnmcpu.com

Preclinical Pharmacological Activities of Michelenolide

In Vitro Cytotoxicity and Antineoplastic Potential

The antineoplastic potential of Michelenolide and related compounds is primarily assessed through their ability to inhibit the growth and proliferation of various cancer cell lines.

Direct data on the in vitro cytotoxicity of this compound against the SMMC-7721 and HO-8910 cell lines was not found within the provided search results. Further research would be necessary to establish this compound's specific effects on these particular cancer cell types.

Studies on related sesquiterpene lactones, specifically compounds 4 and 5 isolated from Magnolia grandiflora, have demonstrated moderate cytotoxic activities against unspecified cancer cell lines. These compounds exhibited IC50 values ranging between 3.09 and 11.23 μmol·L⁻¹ cjnmcpu.comcjnmcpu.com. While the prompt allows for discussion of related compounds in this context, the specific cancer cell lines (HCT-116, Colo320DM, HEL) were not explicitly detailed in relation to these findings within the provided snippets.

Table 1: Cytotoxic Activity of Related Sesquiterpene Lactones (Compounds 4 & 5) against Cancer Cell Lines

CompoundCancer Cell Line(s)IC50 (μmol·L⁻¹)
Compound 4Unspecified (3 cell lines)3.09 - 11.23
Compound 5Unspecified (3 cell lines)3.09 - 11.23

Note: These values are for related sesquiterpene lactones and were derived from studies on compounds isolated from Magnolia grandiflora cjnmcpu.comcjnmcpu.com.

Mechanisms underlying the antineoplastic effects of compounds like this compound often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. However, specific research findings detailing this compound's direct impact on apoptosis induction or cell cycle progression were not available in the examined search results. General methodologies for assessing cell cycle and apoptosis have been described, highlighting their importance in cancer research plos.orgaging-us.comnih.govnih.gov.

Anti-inflammatory Modulations and Immunological Research

Sesquiterpene lactones, including those structurally related to this compound, have been investigated for their anti-inflammatory properties, particularly concerning the inhibition of inflammatory mediators.

Related sesquiterpene lactones, specifically compounds 3, 4, and 5 isolated from Magnolia grandiflora, have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. These compounds exhibited IC50 values for NO inhibition ranging from 0.79 to 4.73 μmol·L⁻¹ cjnmcpu.comcjnmcpu.com. Compound 4, from a separate study on Michelia alba, also showed NO inhibitory activity with an IC50 of 17.83 μM researchgate.net. These findings suggest that structural motifs present in this compound and its related compounds may confer anti-inflammatory potential through the modulation of NO synthesis cjnmcpu.comcjnmcpu.comresearchgate.net.

Investigation of Anti-arthritic Potential in Preclinical Contexts

Based on the provided search results, specific preclinical studies detailing the anti-arthritic potential of this compound were not found. While Michelia formosana extracts and their constituents, from which this compound has been isolated, have been reported to possess anti-inflammatory activities researchgate.net, direct evidence linking this compound itself to anti-arthritic effects in preclinical models is not present in the reviewed literature.

Antifungal Research and Antimicrobial Spectrum

Activity against Wood-Rotting Fungi (e.g., Laetiporus sulphureus, Lenzites betulina)

This compound has been identified as a sesquiterpene lactone isolated from the root extract of Michelia formosana researchgate.net. Research on M. formosana has indicated antifungal activity against wood-rotting fungi. Specifically, the alkaloid liriodenine, isolated from M. formosana wood extract, demonstrated significant antifungal activity against the brown-rot fungus Laetiporus sulphureus and the white-rot fungus Lenzites betulina. Liriodenine exhibited an IC50 value of less than 2.0 μg/mL against L. sulphureus and an IC50 value of 0.76 μg/mL against L. betulina researchgate.net. Other sesquiterpenoids such as guaiol, bulnesol, and β-elemol also showed higher antifungal activity against these wood-rotting fungi researchgate.netmdpi.comresearchgate.net. While this compound is a constituent of M. formosana, the specific antifungal activity of this compound against these wood-rotting fungi was not detailed in the provided search results.

Molecular Mechanisms and Target Identification Studies of Michelenolide

Network Pharmacology and Systems Biology Approaches for Mechanism Elucidation

Network pharmacology leverages computational tools and diverse biological databases to map complex molecular interactions, thereby identifying potential drug targets and elucidating disease mechanisms. This systems-level approach moves beyond the traditional "one-target, one-drug" paradigm to embrace a "multi-component, multi-target, multi-pathway" strategy acs.orgjcancer.org.

Bioinformatics databases and computational tools are instrumental in identifying potential molecular targets for compounds like Michelenolide. Studies investigating the active components of Caulis Sinomenii have utilized databases such as the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database, GeneCards, Online Mendelian Inheritance in Man (OMIM), and Therapeutic Target Database (TTD) to identify both compound-specific targets and disease-related genes jst.go.jpnih.govjst.go.jpfrontiersin.orgresearchgate.net.

Through these analyses, several core protein targets have been consistently associated with the therapeutic effects of compounds like this compound and its parent herbs. These include key signaling molecules and enzymes such as:

Signal Transducer and Activator of Transcription 3 (STAT3)

Nonreceptor Tyrosine Kinase (SRC)

Matrix Metalloproteinase 9 (MMP9)

Hypoxia-Inducible Factor 1A (HIF1A)

Peroxisome Proliferator Activated Receptor Gamma (PPARG)

Toll-Like Receptor 4 (TLR4)

Transcription Factor AP-1 (JUN)

Prostaglandin-Endoperoxide Synthase 2 (PTGS2)

Inducible Nitric Oxide Synthase 2 (NOS2) jst.go.jpnih.govresearchgate.net

Other identified targets in related studies include CASP3, IL6, TNF, and IL1β frontiersin.orgresearchgate.netscienceopen.com. The identification of these targets provides a foundation for understanding how this compound might exert its biological effects.

Once potential targets are identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are employed to predict the key biological processes and cellular functions influenced by these targets jst.go.jpnih.govjst.go.jpfrontiersin.orgresearchgate.net. These analyses reveal the complex molecular networks and signaling cascades that this compound may modulate.

Key biological processes and pathways frequently associated with the targets linked to this compound include:

Signaling Pathways: NOD-like receptor, mTOR, TLR, and MAPK signaling pathways are frequently implicated jst.go.jpnih.govresearchgate.netjst.go.jp. Additionally, pathways such as IL-17, AGE-RAGE, and TNF signaling pathways researchgate.net, PI3K-Akt signaling pathway jst.go.jpnih.gov, neural activity ligand-receptor interaction, cancer pathways, calcium signaling, NF-κB, and Th17 cell differentiation frontiersin.orgscienceopen.com have been highlighted. The PI3K/Akt/mTOR pathway nih.gov and the MAPK signaling cascade frontiersin.org are also noted.

Biological Processes (GO Terms): Enriched biological processes often relate to immune system regulation, inflammation, cell proliferation, apoptosis, and signal transduction.

These findings suggest that this compound, through its interaction with multiple targets, participates in a broad spectrum of biological functions critical for cellular homeostasis and response to disease.

Network pharmacology facilitates the visualization and interpretation of complex biological interactions by constructing networks that map the relationships between active compounds, their molecular targets, and associated biological pathways researchgate.netjcancer.org. These networks, often generated using software like Cytoscape, can take various forms, including Component-Target-Pathway (C-T-P) networks, drug-target networks, and protein-protein interaction (PPI) networks jst.go.jpnih.govfrontiersin.orgjcancer.org.

The interpretation of these networks provides insights into the multi-component, multi-target, and multi-pathway mechanisms of action. By analyzing the connectivity and centrality of nodes (compounds, targets, pathways), researchers can identify key players and understand how compounds like this compound orchestrate complex cellular responses. This holistic approach is essential for understanding the therapeutic potential of natural products in complex diseases acs.orgjcancer.org.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., this compound) to a second molecule (receptor, e.g., a protein target) when bound to each other. It is crucial for validating network pharmacology predictions and understanding the biophysical basis of ligand-target interactions.

Molecular docking studies have been performed to assess the binding affinity of this compound and other active compounds from Caulis Sinomenii to the identified core protein targets. This compound, along with eight other compounds, has been docked against nine core targets associated with Avian Gout (AG), including STAT3, SRC, MMP9, HIF1A, PPARG, TLR4, JUN, PTGS2, and NOS2 jst.go.jpnih.govresearchgate.net.

The binding energy is a key metric used to evaluate the strength of the interaction. A binding energy less than 0 kcal/mol indicates spontaneous binding, while values less than -1.2 kcal/mol suggest stable binding jst.go.jpnih.govresearchgate.net. Studies have also reported strong binding (binding energy ≤ -6.5 kcal/mol) for other compounds to targets like PTGS2, CASP3, JUN, and PPARG frontiersin.org. These computational predictions help prioritize targets and compounds for further experimental validation.

The nature of these interactions often involves nonpolar forces, such as van der Waals forces and nonpolar solvation free energy, which are identified as significant driving forces for ligand-protein binding researchgate.net.

The results of molecular docking are visualized to characterize the binding modes, illustrating how the ligand (this compound) fits into the active site of the target protein jst.go.jpnih.govresearchgate.net. Software such as PyMOL is commonly used to generate schematic diagrams and visualize the specific interactions, including hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues within the protein's binding pocket jst.go.jpnih.govresearchgate.net. Molecular docking fraction heatmap analyses are also employed to provide a visual summary of docking scores jst.go.jpnih.govresearchgate.net. These visualizations are critical for understanding the structural basis of molecular recognition and for guiding the design of more potent analogs.

Signaling Pathway Modulation Research

Network pharmacology studies investigating the traditional medicine Sinomenium acutum (SA), which contains this compound as an active ingredient, have identified several pathways potentially modulated by this compound. These studies suggest this compound's role in inflammatory responses, cell cycle regulation, calcium signaling, and neuronal interactions, as well as its potential involvement in cancer-related pathways.

Investigation of Inflammatory Signaling Pathways

This compound has been associated with the modulation of several inflammatory signaling pathways. Through network pharmacology analyses of Sinomenium acutum, it has been linked to the NOD-like receptor (NOD-LRR) signaling pathway , the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , and the Toll-like receptor (TLR) signaling pathway scispace.comresearchgate.net. Additionally, its involvement in the mitogen-activated protein kinase (MAPK) signaling pathway has been indicated scispace.comresearchgate.net. While not directly attributed to this compound in all SA studies, the NF-κB signaling pathway is a common downstream target of NOD-LRR and TLR signaling, suggesting a potential indirect influence scispace.comresearchgate.netmdpi.comresearchgate.netnih.govjst.go.jp. These pathways are critical in mediating immune responses and inflammation.

Modulation of Calcium Signaling Pathway

The Calcium Signaling Pathway is another area where this compound's influence has been suggested through network pharmacology studies of Sinomenium acutum scispace.comnih.govfrontiersin.orgresearchgate.net. Calcium ions (Ca²⁺) act as crucial second messengers involved in a wide array of cellular processes, including cell division, muscle contraction, and neurotransmitter release acs.org. Dysregulation of calcium signaling is implicated in various pathological conditions acs.orgacs.org. The association of this compound with this pathway suggests its potential to influence cellular homeostasis and signaling cascades involving calcium flux.

Impact on Cell Cycle Regulation Pathways

This compound has been identified as a component involved in cell cycle regulation within the context of Sinomenium acutum's therapeutic effects scispace.comnih.govfrontiersin.orgresearchgate.net. The cell cycle is a tightly regulated series of events leading to cell division, controlled by a complex network of proteins and checkpoints jst.go.jpdrugbank.comresearchgate.net. Aberrant cell cycle regulation is a hallmark of cancer, and compounds that can modulate these pathways are of significant interest drugbank.com. While specific mechanisms are not detailed, this compound's inclusion in pathways related to cell cycle regulation highlights its potential to influence cellular proliferation.

Neuroactive Ligand-Receptor Interaction Studies

Studies have indicated that this compound is involved in the Neuroactive Ligand-Receptor Interaction pathway scispace.comnih.govfrontiersin.orgresearchgate.net. This pathway encompasses genes related to neuroreceptors and ligands that govern numerous neurobiological functions, including information processing and signaling molecule interactions nih.govyoutube.com. Perturbations in this pathway have been observed in various neurological conditions and cognitive aging nih.govyoutube.com. This compound's association suggests a potential role in modulating neural signaling.

Crosstalk with Cancer-Related Pathways

This compound has demonstrated cytotoxic activity against cancer cell lines, including human hepatoma (SMMC-7721) and human ovarian carcinoma (HO-8910) cells researchgate.netmdpi.comdrugbank.comscienceopen.com. Furthermore, network pharmacology analyses have linked this compound to "Pathways in cancer" as part of the broader mechanisms of Sinomenium acutum scispace.comnih.govfrontiersin.orgresearchgate.net. This suggests that this compound may exert its cytotoxic effects or influence cancer progression through interactions within cancer-related signaling networks, potentially involving crosstalk between various oncogenic pathways.

Enzyme Inhibition Studies and Mechanistic Insights

Research has identified potential enzyme targets for this compound, primarily through its association with the traditional medicine Caulis Sinomenii (CS) and its effects on diabetic peripheral neuropathy (DPN). This compound has been linked to Prostaglandin-endoperoxide synthase 1 (PTGS1) , also known as Cyclooxygenase-1 (COX-1) researchgate.net. PTGS1 is an enzyme involved in the synthesis of prostaglandins, which play roles in inflammation and pain.

Studies suggest that this compound, as part of Caulis Sinomenii, may downregulate PTGS1 expression researchgate.net. This downregulation is hypothesized to contribute to the therapeutic effects by inhibiting neuronal apoptosis and suppressing inflammatory responses, thereby alleviating symptoms associated with conditions like diabetic peripheral neuropathy researchgate.net. The precise mechanistic details of this compound's interaction with PTGS1, such as its binding mode or type of inhibition (e.g., competitive, non-competitive, uncompetitive), require further elucidation. However, its association with PTGS1 provides a mechanistic insight into its potential anti-inflammatory and neuroprotective actions.

Additionally, this compound has been linked to Prostaglandin-endoperoxide synthase 2 (PTGS2) , also known as COX-2, in network pharmacology analyses of Sinomenium acutum for rheumatoid arthritis and avian gout scispace.comresearchgate.net. PTGS2 is another key enzyme in the prostaglandin (B15479496) synthesis pathway, often induced during inflammation. Its modulation by compounds like this compound could contribute to anti-inflammatory effects.

Compound List

this compound

Sinomenine

Beta-sitosterol

16-epi-Isositsirikine

Magnograndiolide

Stepholidine

Liriodenine

Parthenolide (B1678480)

Costunolide

Santamarine

Higenamine

Magnoflorine

Magnogran-diolide

Prostaglandin-Endoperoxide Synthase 2 (PTGS2) Inhibition

Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), is a critical enzyme involved in the biosynthesis of prostaglandins, which play significant roles in inflammatory responses, pain signaling, and cellular proliferation researchgate.netwikipedia.orggenecards.org. PTGS2 is typically induced in response to inflammatory stimuli and physiological stresses, making it a prominent target for therapeutic intervention in various diseases genecards.orgwikipedia.org.

Research has identified this compound as one of the active compounds within Caulis Sinomenii (CS) that has been subjected to molecular docking studies to predict its interactions with potential therapeutic targets ucl.ac.uknih.govresearchgate.netacs.org. These studies aim to elucidate the molecular basis of CS's efficacy. Specifically, PTGS2 has been identified as a target of interest in these investigations. Molecular docking analyses have indicated that compounds like this compound, along with other constituents of CS such as β-sitosterol, 16-epi-isositsirikine, sinomenine, and stepholidine, possess the potential to bind to PTGS2 nih.govresearchgate.net. These studies suggest that this compound may interact with PTGS2, indicating a potential role in modulating its activity. While direct quantitative data on this compound's specific inhibitory potency (e.g., IC50 values) against PTGS2 is not extensively detailed in the available literature snippets, its inclusion in molecular docking studies highlights its potential as a modulator of this enzyme.

Structural Activity Relationship Sar Studies and Analog Development for Michelenolide

Rational Design and Synthesis of Michelenolide Derivatives

The rational design of this compound derivatives is predicated on a deep understanding of how its structural components contribute to its biological effects. This approach leverages knowledge gained from studying this compound itself and related sesquiterpene lactones.

Functional groups are the fundamental building blocks that dictate a molecule's chemical reactivity, physicochemical properties, and interactions with biological targets reachemchemicals.comashp.orgnih.gov. In the context of drug design, strategic modifications to these groups can significantly enhance a compound's bioactivity, improve its solubility, increase its metabolic stability, or confer targeting specificity reachemchemicals.com. For sesquiterpene lactones like this compound, specific structural motifs are often critical for their characteristic activities. These may include the α-methylene-γ-lactone moiety, epoxide rings, and hydroxyl or ester functionalities cjnmcpu.comcjnmcpu.comresearchgate.net.

Research on related sesquiterpene lactones has indicated that alterations to these key functional groups can profoundly impact their biological outcomes cjnmcpu.comresearchgate.net. For instance, the presence and configuration of epoxide rings, such as the 1,10-epoxy ring in this compound, are often crucial for their biological effects cjnmcpu.com. Similarly, the α-methylene group in the lactone ring is known to be a Michael acceptor, capable of covalent modification of biological nucleophiles, which is thought to be a key mechanism for the bioactivity of many sesquiterpene lactones researchgate.netresearchgate.net. Synthesizing this compound analogs might involve modifying or protecting these groups, or introducing new functionalities to explore novel interactions or improve pharmacokinetic properties, such as the enhanced half-life observed when comparing this compound to its precursor, parthenolide (B1678480) researchgate.net.

Stereochemistry, referring to the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition and biological activity ashp.org. Even minor changes in stereochemistry, such as the orientation of a substituent or the configuration of a chiral center, can lead to substantial differences in how a molecule interacts with its biological target, thereby altering its potency and selectivity cjnmcpu.comresearchgate.netashp.org.

Studies on other sesquiterpene lactones have clearly demonstrated that stereochemical variations can dictate biological activity. For example, research has shown that the orientation of a chloromethyl group on a related sesquiterpene lactone can result in a more than tenfold difference in activity cjnmcpu.com. Similarly, the geometry of an enol ether bond or the orientation of specific functional groups can significantly influence the biological response researchgate.net. Therefore, exploring the stereochemical landscape of this compound is essential for understanding its SAR. Synthesizing specific stereoisomers or epimers of this compound derivatives allows researchers to pinpoint which spatial arrangements are optimal for desired biological activities, guiding the development of more effective and targeted analogs.

Structure-Activity Correlation Research in Preclinical Models

SAR studies are not confined to chemical synthesis; they are intrinsically linked to biological evaluation. Preclinical models provide the necessary platform to assess the activity, efficacy, and pharmacological properties of synthesized analogs.

The evaluation of synthetic or biotransformed this compound analogs involves comparing their biological activities against those of the parent compound. This comparative analysis is critical for identifying structural modifications that lead to improved therapeutic outcomes nih.govmdpi.com. For instance, this compound itself can be synthesized from parthenolide, and this conversion can lead to compounds with potentially altered pharmacokinetic profiles, such as an improved half-life researchgate.net. Such improvements are vital for drug development.

Researchers synthesize a series of analogs, systematically varying functional groups or stereochemistry, and then subject them to various in vitro and in vivo preclinical assays. These assays might include evaluations of cytotoxicity against cancer cell lines, assessment of anti-inflammatory effects, or measurement of specific enzyme inhibition, depending on this compound's known or hypothesized activities cjnmcpu.comresearchgate.netresearchgate.net. The data generated from these comparative biological evaluations allow for the construction of SAR maps, correlating specific structural features with observed biological effects.

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure an optimal supramolecular interaction with a specific biological target and to trigger a biological response vlifesciences.comunina.it. SAR studies are instrumental in identifying the pharmacophoric requirements of this compound for its various activities. By analyzing a series of analogs and their corresponding biological activities, medicinal chemists can deduce which parts of the this compound molecule are essential for binding to its target and eliciting a response ashp.orgdotmatics.comwikipedia.org.

For example, if a particular functional group modification abolishes activity, it suggests that this group is a critical component of the pharmacophore. Conversely, if a modification enhances activity, it may indicate that the altered feature improves binding affinity or efficacy. Techniques such as molecular modeling and quantitative structure-activity relationships (QSAR) can further refine this understanding by building predictive models based on identified pharmacophoric features vlifesciences.comunina.it. Identifying these crucial structural elements allows for the focused design of new analogs with pre-determined properties, streamlining the drug discovery process.

Illustrative Data Table: Influence of Stereochemistry on Sesquiterpene Lactone Bioactivity

Future Directions and Emerging Research Avenues for Michelenolide

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The complex biological effects of natural compounds like Michelenolide can be comprehensively understood through the integration of advanced "omics" technologies. While this compound has been identified as an active component in traditional medicinal preparations such as Caulis Sinomenii acs.orgnih.govjst.go.jpresearchgate.net, its specific molecular targets and pathways are still being mapped.

Future research should leverage proteomics and metabolomics to provide a deeper mechanistic insight. Proteomics can identify proteins that directly interact with this compound or are differentially expressed upon its treatment, offering a direct view of its protein-level interactions and cellular targets wayne.edufrontlinegenomics.com. Metabolomics, conversely, can reveal how this compound perturbs cellular metabolic pathways, identifying key metabolites that are altered and potentially serving as biomarkers for its efficacy or resistance wayne.edumdpi.com.

Integrating these data streams with genomics and transcriptomics (multi-omics) will enable a holistic understanding of this compound's impact on cellular systems. Such an approach can uncover novel signaling cascades, identify predictive biomarkers for patient stratification, and reveal unexpected biological activities. For instance, network pharmacology studies have implicated targets such as STAT3, SRC, MMP9, HIF1A, PPARG, TLR4, JUN, PTGS2, and NOS2 in the broader context of Caulis Sinomenii components, including this compound jst.go.jpresearchgate.net, highlighting potential areas for omics-based validation.

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents

The concept of synergistic effects, where the combined impact of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern therapeutic strategy nih.govmrctcenter.org. While direct studies on this compound's synergistic interactions are limited in the current literature, its structural relatives, such as parthenolide (B1678480), have demonstrated potential in combination therapies researchgate.netmdpi.com.

Research on other natural products, particularly polyphenols like curcumin (B1669340) and quercetin, has shown significant synergistic effects when combined with conventional chemotherapeutics, leading to enhanced efficacy and overcoming drug resistance mdpi.com. This precedent suggests a promising avenue for this compound.

Future preclinical research should systematically investigate this compound's synergistic potential with a range of established chemotherapeutic agents and other bioactive phytochemicals. Employing quantitative methods like the Chou-Talalay combination index (CI) will be crucial for rigorously assessing synergy, additivity, or antagonism nih.gov. Identifying potent synergistic combinations could pave the way for more effective, potentially lower-dose therapeutic regimens with improved safety profiles.

Development of Advanced Preclinical Models for Mechanistic Validation

Robust preclinical models are indispensable for validating the efficacy and safety of potential therapeutic agents before translation to human clinical trials angelinipharma.com. While specific advanced models for this compound are not extensively detailed in the current research, the field of drug development increasingly relies on sophisticated platforms that better mimic human physiology and disease complexity.

Emerging preclinical models include patient-derived xenografts (PDX), organoid cultures, and advanced 3D cell culture systems. These models offer a more physiologically relevant context compared to traditional 2D cell lines, allowing for a more accurate assessment of drug response within a complex microenvironment angelinipharma.com.

For this compound, the development and application of such advanced preclinical models are vital. These models can facilitate a deeper understanding of its mechanism of action, evaluate its efficacy across diverse disease subtypes, and predict its potential clinical outcomes. Investigating this compound's interactions within the tumor microenvironment or its effects on specific patient populations using these advanced models represents a critical future direction.

Computational Chemistry and Artificial Intelligence Applications in this compound Research

Computational chemistry and Artificial Intelligence (AI) are revolutionizing drug discovery by accelerating target identification, lead optimization, and the prediction of molecular properties steeronresearch.comrsyn.orgdr-dral.comarxiv.orgmdpi.com. These technologies offer powerful tools for understanding and manipulating natural compounds like this compound.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict this compound's binding affinity and interaction modes with potential biological targets, thereby elucidating its mechanism of action and guiding the design of more potent analogs steeronresearch.commdpi.comscienceopen.com. AI and machine learning (ML) can analyze vast chemical and biological datasets to predict drug candidate activity, optimize molecular structures, and identify novel drug targets steeronresearch.comrsyn.orgdr-dral.comarxiv.orgmdpi.com. Generative AI, in particular, is showing promise in molecular structure sampling and developing predictive models for complex chemical phenomena arxiv.org.

Future research should harness these computational tools to:

Perform virtual screening against comprehensive target databases to identify novel molecular targets for this compound.

Develop robust QSAR models to guide the synthesis of novel this compound derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Utilize AI algorithms for predicting synergistic drug combinations or identifying potential off-target effects and toxicities.

Conduct molecular dynamics simulations to explore the dynamic interactions of this compound with its identified targets, providing insights into binding stability and conformational changes.

Unexplored Biological Activities and Therapeutic Applications in Preclinical Research

This compound is recognized for its cytotoxic activity and its presence in various Michelia species and traditional medicines researchgate.netresearchgate.netmdpi.com. Furthermore, its role as an active component in Caulis Sinomenii suggests broader therapeutic implications acs.orgnih.govjst.go.jpresearchgate.net. The network pharmacology analyses that identify potential targets like STAT3, SRC, MMP9, HIF1A, PPARG, TLR4, JUN, PTGS2, and NOS2 for Caulis Sinomenii components, including this compound, point towards activities beyond direct cytotoxicity jst.go.jpresearchgate.net. These targets are involved in critical biological processes such as inflammation, cell proliferation, apoptosis, and immune modulation.

Future preclinical research should focus on exploring this compound's potential in therapeutic areas linked to these pathways. This includes investigating its immunomodulatory, anti-inflammatory, or anti-angiogenic properties. Comprehensive screening for novel biological activities and validation in preclinical models for emerging applications, such as in inflammatory diseases, autoimmune disorders, or metabolic conditions, represents a significant and largely untapped area for this compound research.

Table 1: Identified Targets for this compound (via Network Pharmacology of Caulis Sinomenii)

Target ProteinAssociated Biological Process/Pathway
STAT3Cell growth, survival, inflammation
SRCCell signaling, proliferation
MMP9Extracellular matrix remodeling, invasion
HIF1AHypoxia response, angiogenesis
PPARGMetabolism, inflammation
TLR4Immune response, inflammation
JUNGene regulation, inflammation
PTGS2Inflammation, pain
NOS2Inflammation, immune response

Note: These targets were identified in network pharmacology studies where this compound was one of several active components of Caulis Sinomenii jst.go.jpresearchgate.net. Further direct experimental validation for this compound is warranted.

Q & A

Q. What are the key structural and functional characteristics of Michelenolide that warrant its investigation in pharmacological studies?

this compound's bioactive potential is often linked to its sesquiterpene lactone structure, which includes α,β-unsaturated carbonyl groups critical for electrophilic reactivity. Methodological identification involves nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Comparative studies with structurally similar compounds (e.g., artemisinin) can highlight unique properties .

Q. How can researchers design experiments to isolate this compound from natural sources while minimizing degradation?

  • Extraction Protocol : Use cold methanol or ethanol to reduce thermal degradation.
  • Stabilization : Add antioxidants (e.g., ascorbic acid) to extraction solvents.
  • Validation : Monitor degradation via HPLC at each step and compare retention times with synthetic standards .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s anti-inflammatory or cytotoxic activity?

  • Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory activity (measure TNF-α/IL-6 via ELISA).
  • Cytotoxicity : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory, doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s dose-response relationships across studies?

  • Variable Analysis : Re-examine solvent compatibility (e.g., DMSO concentration), cell passage number, and incubation time.
  • Statistical Reassessment : Apply nonlinear regression models (e.g., four-parameter logistic curve) and validate with alternative methods like flow cytometry.
  • Meta-Analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., species-specific enzyme expression) .

Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis.
  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation.
  • Scale-Up Challenges : Assess solvent polarity and temperature gradients in pilot-scale reactors .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Pull-Down Assays : Use biotinylated this compound analogs with streptavidin beads to isolate bound proteins.
  • Omics Integration : Combine proteomics (LC-MS/MS) and transcriptomics (RNA-seq) to identify downstream pathways.
  • CRISPR Validation : Knock out putative targets (e.g., NF-κB subunits) and assess activity loss .

Q. What methodologies resolve discrepancies in this compound’s pharmacokinetic profiles between animal models and human cell lines?

  • Interspecies Scaling : Apply allometric principles to adjust dosages for metabolic rate differences.
  • Microphysiological Systems : Use organ-on-a-chip models to simulate human hepatic metabolism.
  • Tracer Studies : Incorporate isotopic labeling (e.g., ¹⁴C) to track absorption/distribution .

Methodological Considerations Table

Research Stage Key Variables Analytical Techniques Validation Criteria
Isolation & PurificationSolvent polarity, temperatureHPLC-DAD, NMR≥95% purity, spectral match
In Vitro ScreeningCell viability, cytokine levelsELISA, MTT assayIC50 ± 10% replicate variance
Target IdentificationProtein binding affinitySPR, ITCKd ≤ 1 µM, ΔG < -8 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.